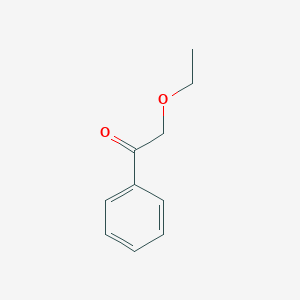
Ethanone, 2-ethoxy-1-phenyl-
Vue d'ensemble
Description
“Ethanone, 2-ethoxy-1-phenyl-” is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2011 . The IUPAC Standard InChI for this compound is InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Ethanone, 2-ethoxy-1-phenyl-” can be represented as a 2D Mol file or as a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis
“Ethanone, 2-ethoxy-1-phenyl-” has a molecular weight of 164.204 g/mol . The CAS Registry Number for this compound is 14869-39-7 . More detailed physical and chemical properties were not found in the available resources .Applications De Recherche Scientifique
Anti-Inflammatory Activity
Ethanone, 2-ethoxy-1-phenyl- derivatives have been studied for their anti-inflammatory properties. Singh et al. (2020) investigated the structural chemistry and anti-inflammatory activity of phenyl dimer compounds including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone. They observed that these compounds exhibited significant anti-inflammatory activity in vivo on Wistar strain albino rats (Singh et al., 2020).
Synthesis of Biologically Active Compounds
Ethanone, 2-ethoxy-1-phenyl- is also used in the synthesis of biologically active compounds. Katade et al. (2008) described the synthesis of a pyrazole derivative using this compound, demonstrating its role in creating compounds with antimicrobial activity (Katade et al., 2008).
Photoremovable Protecting Group for Carboxylic Acids
The compound serves as a photoremovable protecting group for carboxylic acids. Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group, highlighting its utility in the synthesis and photorelease of protected acids (Atemnkeng et al., 2003).
Antimicrobial and Antiamoebic Activities
In addition to its use in synthesis, derivatives of Ethanone, 2-ethoxy-1-phenyl- have been evaluated for antimicrobial and antiamoebic activities. Zaidi et al. (2015) studied chalcones possessing N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, and found significant activity against Entamoeba histolytica (Zaidi et al., 2015).
Optical and Thermal Properties
Shruthi et al. (2019) explored the synthesis, optical, and thermal properties of a novel heterocyclic compound involving Ethanone, 2-ethoxy-1-phenyl-, demonstrating its potential in material science applications (Shruthi et al., 2019).
Anti-Microbial Properties and Molecular Docking Studies
Ethanone, 2-ethoxy-1-phenyl- has also been investigated for its anti-microbial properties through molecular docking studies. Satya et al. (2022) conducted a study focusing on the binding efficacy of this compound with proteins in Staphylococcus aureus, demonstrating its potential in antimicrobial research (Satya et al., 2022).
Mécanisme D'action
Target of Action
2-Ethoxy-1-phenylethanone, also known as Ethanone, 2-ethoxy-1-phenyl-, is a compound that belongs to the class of organic compounds known as alkyl-phenylketones It’s worth noting that alkyl-phenylketones are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .
Pharmacokinetics
It’s known that the compound’s molecular weight (16420) and structure could influence its bioavailability .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Ethoxy-1-phenylethanone are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .
Cellular Effects
It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 2-Ethoxy-1-phenylethanone can vary with different dosages in animal models While some studies have observed threshold effects, others have reported toxic or adverse effects at high doses
Metabolic Pathways
This compound is likely to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-ethoxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMWDBHKRZTOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933461 | |
| Record name | 2-Ethoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14869-39-7 | |
| Record name | 2'-Ethoxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014869397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


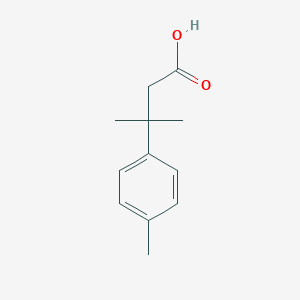
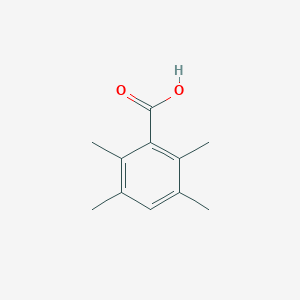
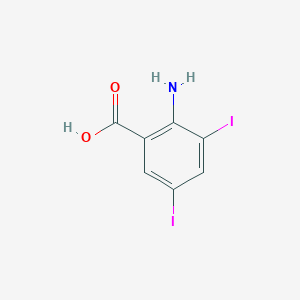
![Methyl 3-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B181749.png)

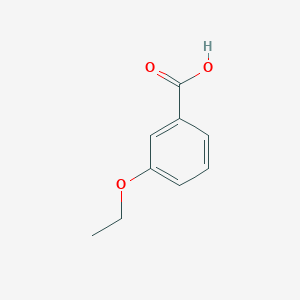


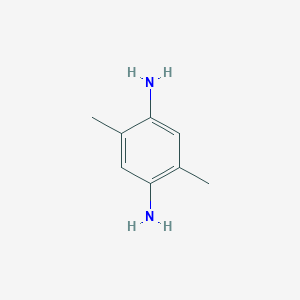
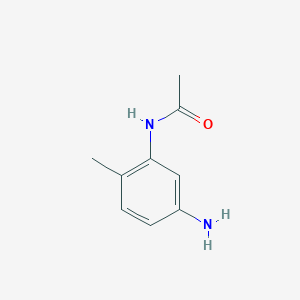
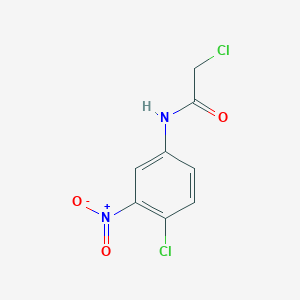

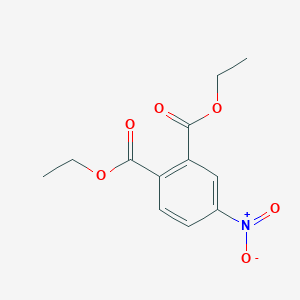
![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)
